molecular formula C17H14N4O3S B6423997 Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate CAS No. 5913-85-9

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B6423997
CAS No.: 5913-85-9
M. Wt: 354.4 g/mol
InChI Key: CRKXXTRCPBTVHE-UHFFFAOYSA-N
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Description

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (Compound 20) is a pyridine-based derivative synthesized via nucleophilic substitution reactions. It features a 4-methoxyphenyl substituent at the 4-position of the pyridine core, a sulfanylacetate ester at the 2-position, and electron-withdrawing cyano groups at the 3- and 5-positions. This compound is part of a broader class of amino-3,5-dicyanopyridines investigated for their adenosine receptor (AR) binding properties, particularly targeting A2B receptors implicated in cardiovascular and inflammatory diseases . Its synthesis involves reacting 6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-thiol with methyl chloroacetate in the presence of triethylamine, yielding an 80% isolated product with a melting point of 218–220°C .

Properties

IUPAC Name

methyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-23-11-5-3-10(4-6-11)15-12(7-18)16(20)21-17(13(15)8-19)25-9-14(22)24-2/h3-6H,9H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKXXTRCPBTVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360712
Record name Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5913-85-9
Record name Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation for Pyridine Core Formation

The synthesis begins with constructing the 4-aryl-6-sulfanylpyridine-3,5-dicarbonitrile core. A one-pot cyclocondensation reaction combines:

  • 4-Methoxybenzaldehyde (1.0 equiv),

  • Malononitrile (2.0 equiv),

  • Thiophenol (1.2 equiv)

in boiling water with basic alumina (5% w/w) as a catalyst. This yields the 4-(4-methoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile intermediate (21 ) with a reported yield of 68–75%. The reaction proceeds via Knoevenagel condensation, followed by cyclization, with the thiophenol acting as a sulfur nucleophile to install the 6-sulfanyl group.

Deprotection to Generate Free Thiol Intermediate

The phenylsulfanyl group in 21 is replaced via treatment with anhydrous sodium sulfide (3.0 equiv) in dry DMF at 80°C for 4 hours. Acidification with concentrated HCl precipitates the free thiol intermediate (28 ) as a pale-yellow solid (85–92% yield). This step is critical for enabling subsequent nucleophilic substitutions.

Nucleophilic Substitution with Methyl Chloroacetate

The final step involves reacting 28 with methyl chloroacetate (1.5 equiv) in the presence of sodium hydrogen carbonate (2.0 equiv) at room temperature for 12 hours. The mild base deprotonates the thiol to generate a thiolate ion, which undergoes an SN2 reaction with the electrophilic methylene carbon of methyl chloroacetate. This yields the target compound 20 with a purity >95% (HPLC) and an isolated yield of 78%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclocondensation : Water is optimal due to its high polarity, facilitating the Knoevenagel step. Elevated temperatures (100°C) accelerate cyclization but may degrade malononitrile; thus, reflux conditions are carefully controlled.

  • Thiol Deprotection : Anhydrous DMF ensures solubility of sodium sulfide, while temperatures above 80°C risk over-reduction of the dicyano groups.

Role of Sodium Hydrogen Carbonate

In the final substitution step, NaHCO3 provides a mild basic environment (pH ~8–9) to deprotonate the thiol without hydrolyzing the methyl ester. Stronger bases (e.g., NaOH) led to ester saponification, reducing yields to <50% in preliminary trials.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 2,210 cm⁻¹ (C≡N), 1,715 cm⁻¹ (C=O), and 1,250 cm⁻¹ (C-O-C) confirm functional groups.

  • ¹H NMR (DMSO-d6) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH2CO), 3.82 (s, 3H, OCH3), 3.65 (s, 3H, COOCH3).

  • MS (ESI+) : m/z 413.1 [M+H]⁺.

Purity and Yield Comparison

StepYield (%)Purity (%)
Cyclocondensation68–7590
Thiol deprotection85–9294
Nucleophilic substitution7895

Applications and Derivatives

Compound 20 serves as a precursor to AR ligands like P453, which exhibit nanomolar affinity for hA2B receptors. Structural analogs with modified sulfanyl linkers (e.g., aminomethyl or hydroxyethyl groups) show enhanced selectivity profiles, underscoring the versatility of this scaffold .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activity, particularly in relation to adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression. Research indicates that derivatives of 3,5-dicyanopyridines, including methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate, show potential as agonists at the human A2B adenosine receptor .

Potential Therapeutic Applications:

  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects through its interaction with adenosine receptors.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, necessitating further investigation into its efficacy against various cancer types.
  • Neurological Disorders: There is emerging interest in the role of adenosine receptors in neurological conditions, indicating possible applications in treating disorders such as epilepsy and neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. The general synthetic approach includes:

  • Formation of the Pyridine Core: Utilizing starting materials such as malononitrile and thiophenol.
  • Substitution Reactions: Employing nucleophilic substitution to introduce the sulfanyl group.
  • Final Acetate Formation: Converting intermediates to the final acetate form through acylation reactions.

Case Studies

Several studies have documented the biological activities of this compound and its analogs:

  • Adenosine Receptor Binding Studies: Research utilizing radiolabeled ligand binding assays has shown that this compound possesses selective binding characteristics to adenosine receptors, which could be beneficial for therapeutic applications.
  • In Vitro Models: In vitro experiments have demonstrated the compound's potential in modulating receptor activity and influencing cellular responses related to inflammation and cancer cell proliferation .

Mechanism of Action

The mechanism of action of Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group in 20 provides moderate steric bulk and electron-donating methoxy effects, contrasting with the smaller methyl group in 13 or the electron-deficient methylsulfanyl group in 11.
  • Synthetic Efficiency : Compound 20 exhibits a higher yield (80%) compared to 12 (70%) and 13 (66%), likely due to the stability of the 4-methoxyphenyl intermediate during nucleophilic substitution .
Physicochemical Properties
  • Melting Points : Compound 20 (218–220°C) has a lower melting point than 11 (257–259°C) and 13 (267–269°C), suggesting reduced crystallinity due to the flexible methoxyphenyl group. The rigid imidazole-containing analogs (11–13 ) exhibit higher thermal stability .
  • Solubility : While explicit solubility data are unavailable, the sulfanylacetate ester in 20 likely enhances lipophilicity compared to the sulfanylacetamide in BAY60-6583 , which may improve membrane permeability .
Molecular Modeling and Binding Modes

Docking studies using programs like GOLD (Genetic Optimisation for Ligand Docking) suggest that the 4-methoxyphenyl group in 20 occupies a hydrophobic pocket in the A2BR binding site, while the sulfanylacetate ester forms hydrogen bonds with residues like Asn254. This contrasts with BAY60-6583 , where the cyclopropylmethoxy group enhances van der Waals interactions with Leu85 and Tyr9 .

Biological Activity

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (commonly referred to as compound 1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H20N4O3S
Molecular Weight396.463 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point600.3 ± 55 °C at 760 mmHg
Flash Point316.9 ± 31.5 °C

Research indicates that the biological activity of compound 1 is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : Compound 1 and its derivatives have shown promising activity as adenosine receptor (AR) ligands, particularly as partial agonists at the A2B receptor. This interaction is crucial for mediating various physiological processes, including inflammation and immune response modulation .
  • Anticonvulsant Properties : In studies evaluating anticonvulsant activity, related compounds demonstrated significant protective effects against seizures in animal models, suggesting potential utility in treating epilepsy .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance antiproliferative activity .

Biological Activity Assays

The effectiveness of this compound has been evaluated using several assays:

Antibacterial Activity

The compound has been tested against various bacterial strains, revealing moderate antibacterial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL

These findings suggest that compound 1 may have potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated significant growth inhibition in cancer cell lines such as HeLa and A549:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results indicate that this compound could be explored further for its anticancer potential .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Adenosine Receptor Modulation : A study demonstrated that derivatives of amino-3,5-dicyanopyridines effectively modulate adenosine receptors, with implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticonvulsant Efficacy : A specific derivative was shown to provide complete protection in electroshock seizure tests in rodents, indicating a strong anticonvulsant profile .
  • Anticancer Studies : Research indicated that modifications to the methoxy group significantly enhanced cytotoxicity against several cancer cell lines, emphasizing the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Begin with a pyridine core functionalization. Introduce the 4-methoxyphenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Step 2 : Incorporate the sulfanylacetate moiety through thiol-ene "click" chemistry or nucleophilic displacement of a leaving group (e.g., chloride) on the pyridine ring .
  • Step 3 : Optimize reaction conditions (e.g., microwave-assisted synthesis for reduced time, solvent-free conditions to improve yields) .
  • Characterization : Confirm structure and purity via 1H^1H/13C^{13}C NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity threshold) .

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform computational modeling (DFT calculations) to assess electron-donating effects of the methoxy group on the pyridine ring’s aromaticity.
  • Compare with analogs (e.g., 4-ethoxyphenyl or unsubstituted phenyl derivatives) using UV-Vis spectroscopy to evaluate π→π* transitions and redox behavior via cyclic voltammetry .

Q. What standard assays are used to screen this compound for preliminary biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria, fungi).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, focusing on the sulfanylacetate group’s nucleophilic reactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Discrepancies in IC50_{50} values across studies may arise from variations in cell lines or assay conditions.
  • Methodology :

  • Standardize protocols: Use identical cell lines (e.g., ATCC-certified), control for solvent effects (DMSO concentration ≤0.1%), and validate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Employ orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) to confirm mechanisms .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Replace the methyl ester with a PEGylated or glycosylated moiety to enhance hydrophilicity .
  • Formulation : Use nanoemulsions or liposomes; characterize via dynamic light scattering (DLS) and in vitro release studies (pH 7.4 PBS buffer) .
  • Pharmacokinetics : Conduct rodent studies with LC-MS/MS plasma analysis to track bioavailability .

Q. How does the sulfanylacetate group participate in target binding?

  • Methodology :

  • Structural Analysis : Co-crystallize the compound with a target protein (e.g., kinase) for X-ray diffraction. Identify hydrogen bonds between the sulfanyl group and active-site residues .
  • Mutagenesis : Engineer protein variants (e.g., cysteine-to-serine mutations) to assess binding dependency .

Key Challenges and Future Directions

  • Stereochemical Control : The pyridine ring’s substitution pattern may lead to regioselectivity issues; explore directing groups (e.g., boronic acids) for precise functionalization .
  • Toxicity Profiling : Address off-target effects by screening against primary human cell lines (e.g., HEK293) and zebrafish models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.